![molecular formula C7H5BrFNO2 B1420775 Methyl 3-bromo-5-fluoroisonicotinate CAS No. 1214325-21-9](/img/structure/B1420775.png)
Methyl 3-bromo-5-fluoroisonicotinate
Overview
Description
Methyl 3-Bromo-5-fluoroisonicotinate (CAS# 1214325-21-9) is a useful reagent for the preparation of biologically active small molecules . It has a molecular weight of 234.02 and a molecular formula of C7H5BrFNO2 .
Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-5-fluoroisonicotinate includes a pyridine ring with bromine and fluorine substituents, and a methyl ester group . The InChI key is DMXHIWQLBFVMDH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3-bromo-5-fluoroisonicotinate are not available, it’s known to be a useful reagent in the preparation of biologically active small molecules .Physical And Chemical Properties Analysis
Methyl 3-bromo-5-fluoroisonicotinate has several notable properties :Scientific Research Applications
Methylation and Tautomerism Studies : Research into methylation and tautomerism of halogenated cytosines, such as 5-fluorocytosines, has been conducted to understand their chemical properties and reactions. These studies involve examining the effects of substituents like bromo and fluoro groups on the molecules' behavior, which is relevant for understanding the reactivity and potential applications of Methyl 3-bromo-5-fluoroisonicotinate in nucleotide chemistry and drug synthesis (Kulikowski & Shugar, 1979).
Chiral Stationary Phases for Chromatography : Derivatives of cellulose and amylose substituted with halogen groups, similar to the bromo and fluoro groups in Methyl 3-bromo-5-fluoroisonicotinate, have been evaluated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). These studies contribute to the development of chiral stationary phases for enantioseparation, which is essential in pharmaceutical research and development (Chankvetadze et al., 1997).
Base-pairing Energies in Nucleic Acids : Investigations into the base-pairing energies of proton-bound homodimers of cytosine and its halogenated derivatives have implications for understanding DNA structure and stability. Such studies can provide insights into how modifications like bromination and fluorination affect nucleic acid interactions, which is relevant for drug design and genetic engineering (Yang, Wu, & Rodgers, 2013).
Radioligand Development for Brain Imaging : Research into fluorine-18 labeled compounds for positron emission tomography (PET) imaging of brain receptors showcases the application of halogenated compounds in neuroscience. Such studies are crucial for developing diagnostic tools for neurological disorders and can provide a framework for using Methyl 3-bromo-5-fluoroisonicotinate in similar biomedical research applications (Siméon et al., 2012).
Mechanism of Action
The bromo and fluoro substituents on the pyridine ring can also influence the compound’s reactivity and interaction with biological targets. For instance, the bromine atom could potentially undergo a nucleophilic aromatic substitution reaction, allowing the compound to bind to various biological targets . The fluorine atom, being highly electronegative, could influence the compound’s lipophilicity and thus its ability to cross cell membranes .
properties
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHIWQLBFVMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673239 | |
Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-fluoroisonicotinate | |
CAS RN |
1214325-21-9 | |
Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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